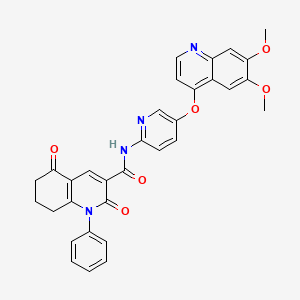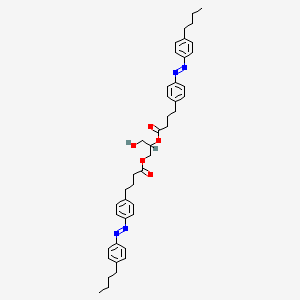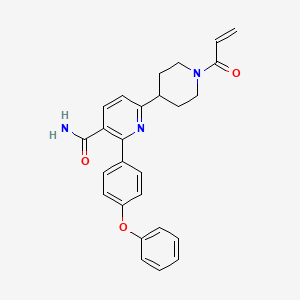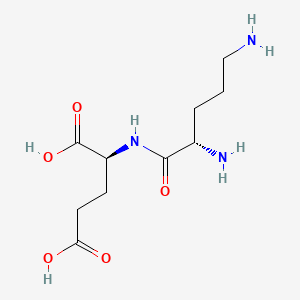
Paquinimod
Overview
Description
Mechanism of Action
Target of Action
Paquinimod is an orally active quinoline-3-carboxamide (Q substance) class immunomodulator . Its primary targets are S100A9 (Calgranulin B; MRP14) . S100A9 is a damage-associated molecular pattern protein that plays a crucial role in the inflammatory response and fibrotic processes .
Mode of Action
This compound acts by directly binding to S100A9 and blocking its interaction with the receptor for advanced glycation end products (RAGE) and Toll-like receptor 4 (TLR4) . This disruption prevents S100A9 activity, thereby modulating the immune response .
Biochemical Pathways
It is known that s100a9, the target of this compound, is involved in various inflammatory and fibrotic processes . By inhibiting S100A9, this compound may impact these pathways, leading to a reduction in inflammation and fibrosis .
Pharmacokinetics
The pharmacokinetics of this compound have been confirmed in human clinical trials .
Result of Action
This compound has been shown to ameliorate fibrotic pathological changes and significantly reduce hydroxyproline content in the lung tissues of mice with bleomycin-induced pulmonary fibrosis . It also reduced the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid (BALF) and suppressed endothelial–mesenchymal transition in vivo . These results suggest that this compound can effectively inhibit disease progression and has a protective effect in experimental lupus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the progression of diseases such as systemic lupus erythematosus (SLE) and idiopathic pulmonary fibrosis (IPF), against which this compound is developed, can be influenced by factors such as the patient’s immune status, co-existing medical conditions, and the use of other medications . .
Biochemical Analysis
Biochemical Properties
Paquinimod is known to interact with S100A9, a damage-associated molecular pattern protein . S100A9 plays a significant role in the inflammatory response and fibrotic processes . The interaction between this compound and S100A9 is believed to be crucial for its immunomodulatory properties .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to reduce the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid . It also suppresses endothelial–mesenchymal transition in vivo .
Molecular Mechanism
It is known that this compound prevents the activity of S100A9 . This inhibition is believed to be a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For example, in a study of systemic sclerosis patients, this compound was administered for 8 weeks, and changes in disease-related biomarkers were observed over this period .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. In a murine model of neutrophilic asthma, several dosages of this compound were administered, with dosages of >1 mg/kg/day showing good inhibitory effects on neutrophilic inflammation .
Metabolic Pathways
Given its known interactions with S100A9, it is likely that it is involved in pathways related to inflammation and fibrosis .
Transport and Distribution
Given its molecular properties and its known interactions with S100A9, it is likely that it is transported and distributed in a manner similar to other quinoline-3-carboxamide derivatives .
Subcellular Localization
Given its molecular properties and its known interactions with S100A9, it is likely that it is localized in a manner similar to other quinoline-3-carboxamide derivatives .
Preparation Methods
Chemical Reactions Analysis
Paquinimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Paquinimod has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of quinoline derivatives.
Biology: Investigated for its effects on immune cell modulation and inflammation.
Medicine: Developed for treating autoimmune diseases like systemic lupus erythematosus and systemic sclerosis It has shown promise in reducing disease-related biomarkers and improving patient outcomes.
Industry: Potential applications in developing new therapeutic agents targeting immune-related disorders.
Comparison with Similar Compounds
Paquinimod is compared with other quinoline-3-carboxamide derivatives and immunomodulatory agents such as prednisolone and mycophenolate mofetil . While these compounds share some similarities in their immunomodulatory effects, this compound is unique in its specific targeting of the S100A9 protein and its oral bioavailability . Other similar compounds include:
Prednisolone: A corticosteroid used to treat inflammation.
Mycophenolate mofetil: An immunosuppressant used in organ transplantation and autoimmune diseases.
This compound’s distinct mechanism of action and therapeutic potential make it a valuable compound in the field of immunomodulation and autoimmune disease treatment.
Properties
IUPAC Name |
N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKSYHCCYVYKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179537 | |
| Record name | Paquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248282-01-1 | |
| Record name | Paquinimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248282-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paquinimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paquinimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxamide, N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAQUINIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB76GLG27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-but-2-enedioic acid;1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B609764.png)


![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)


